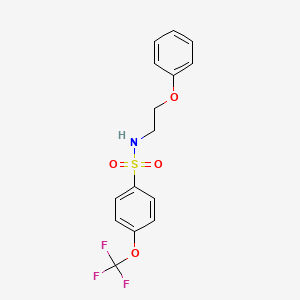
N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenoxyethyl group and a trifluoromethoxy group attached to a benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzenesulfonyl chloride and 2-phenoxyethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions (0-25°C).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenoxyethylamine attacks the sulfonyl chloride group of 4-(trifluoromethoxy)benzenesulfonyl chloride, resulting in the formation of the desired sulfonamide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to accommodate higher volumes of reactants.
Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification Techniques: Implementation of purification techniques, such as recrystallization or chromatography, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to convert the sulfonamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the phenoxyethyl or trifluoromethoxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, while the phenoxyethyl group contributes to its overall stability and solubility.
Comparación Con Compuestos Similares
- N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide
- N-(2-phenoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
Comparison: N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c16-15(17,18)23-13-6-8-14(9-7-13)24(20,21)19-10-11-22-12-4-2-1-3-5-12/h1-9,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGADMUXPVDQVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
![dimethyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B3009775.png)
![Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate](/img/structure/B3009776.png)
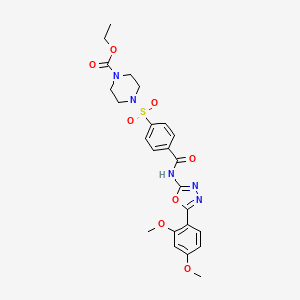
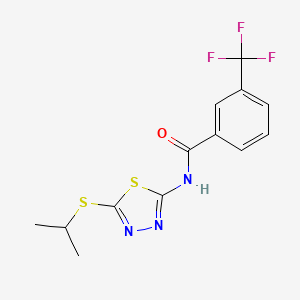

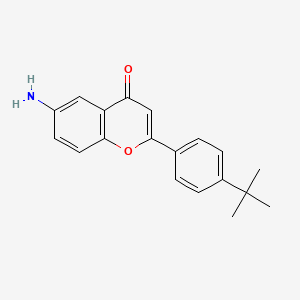

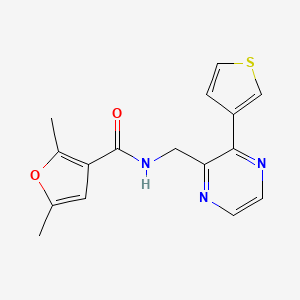
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
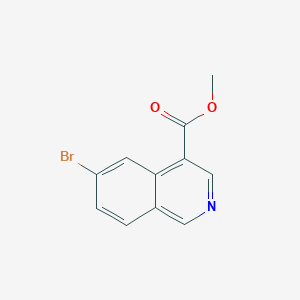

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)
![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)
